Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine
Brand Name: Vulcanchem
CAS No.: 2246485-99-2
VCID: VC2590696
InChI: InChI=1S/C18H30BNO2/c1-7-8-13-20(6)14-15-11-9-10-12-16(15)19-21-17(2,3)18(4,5)22-19/h9-12H,7-8,13-14H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)CCCC
Molecular Formula: C18H30BNO2
Molecular Weight: 303.2 g/mol

Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine

CAS No.: 2246485-99-2

Cat. No.: VC2590696

Molecular Formula: C18H30BNO2

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine - 2246485-99-2

Specification

CAS No. 2246485-99-2
Molecular Formula C18H30BNO2
Molecular Weight 303.2 g/mol
IUPAC Name N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine
Standard InChI InChI=1S/C18H30BNO2/c1-7-8-13-20(6)14-15-11-9-10-12-16(15)19-21-17(2,3)18(4,5)22-19/h9-12H,7-8,13-14H2,1-6H3
Standard InChI Key XDHXMAMMHVNUPX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)CCCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)CCCC

Introduction

Chemical Identity and Structure

Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine, also known by its IUPAC name N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine, is characterized by a unique structural arrangement that combines a boronic ester moiety with a tertiary amine functionality. This compound features a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolane moiety at the ortho position, which is linked to a nitrogen atom through a methylene bridge. The nitrogen is further substituted with both methyl and butyl groups, creating a tertiary amine center that contributes to the compound's chemical behavior.

Identification Parameters

The compound is uniquely identified through several standard chemical identifiers as presented in the following table:

ParameterValue
CAS Number2246485-99-2
Molecular FormulaC₁₈H₃₀BNO₂
Molecular Weight303.2 g/mol
Standard InChIInChI=1S/C18H30BNO2/c1-7-8-13-20(6)14-15-11-9-10-12-16(15)19-21-17(2,3)18(4,5)22-19/h9-12H,7-8,13-14H2,1-6H3
Standard InChIKeyXDHXMAMMHVNUPX-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)CCCC
PubChem Compound ID77058971

Structural Features

The compound's structure can be analyzed according to its key functional components:

  • Tetramethyl-1,3,2-dioxaborolane group: This boronic ester moiety is attached to the phenyl ring at the ortho position and serves as a reactive center for various synthetic applications.

  • Phenyl ring: Provides structural rigidity and serves as a platform connecting the boronic ester to the amine functionality.

  • Tertiary amine: The combination of butyl and methyl substituents on the nitrogen creates a tertiary amine with specific electronic and steric properties.

  • Methylene bridge: Connects the phenyl ring to the nitrogen atom, providing conformational flexibility.

Physical and Chemical Properties

Physical Properties

The physical properties of Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine are essential for understanding its behavior in various research applications:

PropertyDescription
AppearanceTypically a colorless to pale yellow compound
Physical StateLikely a viscous liquid or crystalline solid at room temperature
SolubilityExpected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene
Melting/Boiling PointNot specifically reported in available literature
DensitySpecific value not reported in current literature

These physical properties influence the handling, storage, and application protocols in laboratory settings.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two main functional groups:

  • The boronic ester group (tetramethyl-1,3,2-dioxaborolane) functions as a Lewis acid and can participate in various transmetallation reactions, making it particularly valuable in coupling reactions.

  • The tertiary amine functionality contributes basic properties and can participate in coordination chemistry, nucleophilic reactions, and potentially serve as a directing group in certain transformations.

Synthesis and Preparation Methods

Purification Techniques

After synthesis, purification typically involves:

  • Column chromatography using silica gel with appropriate solvent gradients.

  • Recrystallization from suitable solvent systems if the compound is obtained as a solid.

  • Distillation under reduced pressure if the compound is obtained as a high-boiling liquid.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling Applications

The tetramethyl-1,3,2-dioxaborolane moiety makes this compound particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely utilized for carbon-carbon bond formation in organic synthesis. The presence of the tertiary amine functionality provides additional coordination possibilities that may influence reactivity and selectivity in these coupling reactions.

Specific applications include:

  • Formation of biaryl structures through coupling with aryl halides.

  • Construction of complex molecular frameworks in pharmaceutical synthesis.

  • Preparation of functionalized materials for electronic and materials science applications.

Other Synthetic Applications

Beyond cross-coupling reactions, this compound may serve in several other synthetic contexts:

  • As a building block for nitrogen-containing heterocycles and other complex structures.

  • In directed functionalization reactions where the amine group can coordinate to catalysts.

  • As a specialized reagent in asymmetric synthesis when used in conjunction with appropriate chiral catalysts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key NMR signals for this compound would include:

Proton TypeExpected Chemical Shift (ppm)IntegrationMultiplicity
Aromatic protons7.2-7.84HComplex pattern
Benzylic CH₂3.5-3.72HSinglet
N-CH₃2.1-2.33HSinglet
N-CH₂ (butyl)2.3-2.52HTriplet
CH₂ groups (butyl)1.2-1.64HMultiplet
Terminal CH₃ (butyl)0.8-0.93HTriplet
Pinacol methyl groups1.2-1.412HSinglet

Mass Spectrometry

In mass spectrometry, characteristic fragmentation patterns would likely include:

  • Molecular ion peak at m/z 303 corresponding to the intact molecular structure.

  • Fragment ions resulting from cleavage at the C-N bond.

  • Loss of butyl group to generate a fragment at m/z 246.

  • Fragments corresponding to the dioxaborolane moiety.

Infrared Spectroscopy

Key infrared absorption bands would likely include:

  • C-H stretching vibrations (3000-2800 cm⁻¹)

  • C=C aromatic stretching (1600-1400 cm⁻¹)

  • B-O stretching (1350-1310 cm⁻¹)

  • C-N stretching (1200-1020 cm⁻¹)

Biological and Pharmaceutical Relevance

Structure-Activity Relationships

The unique combination of a boronic ester with a tertiary amine functionality provides opportunities for multiple interaction points with biological targets:

  • The boronic ester can form reversible covalent bonds with nucleophilic residues in proteins.

  • The tertiary amine can engage in hydrogen bonding and ionic interactions.

  • The phenyl ring can participate in π-stacking interactions with aromatic residues in binding pockets.

Analytical Methods and Quality Control

Chromatographic Analysis

For quality control and purity assessment, the following chromatographic methods are typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Gas Chromatography (GC), particularly for monitoring reaction progress and determining purity.

  • Thin-Layer Chromatography (TLC) for rapid analysis during synthesis and purification.

Comparison with Related Compounds

Structural Analogs

Comparing this compound with related structures provides insight into structure-function relationships:

Compound TypeStructural DifferencesFunctional Implications
Para-substituted analogsBoronic ester at para- instead of ortho-positionDifferent spatial arrangement affects reactivity patterns
Secondary amine analogsLack one alkyl substituent on nitrogenLess sterically hindered; different basicity profile
Naphthalene-based analogsExtended aromatic systemDifferent electronic properties; potential for π-stacking
Cyclic amine analogsNitrogen in a ring structureConformational restrictions; altered reactivity

Reactivity Comparisons

The reactivity of Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine compared to similar compounds is influenced by:

  • The ortho-positioning of the boronic ester, which may create unique steric and electronic effects.

  • The presence of the tertiary amine, which can coordinate to metals and influence reaction pathways.

  • The specific steric environment created by the butyl and methyl substituents on nitrogen.

Future Research Directions

Synthetic Methodology Development

Future research on this compound could focus on:

  • Development of more efficient and selective synthetic routes.

  • Exploration of catalytic applications in various coupling reactions.

  • Investigation of stereoselective transformations utilizing the compound's unique structural features.

Biological Evaluation

Potential biological research directions include:

  • Screening for enzyme inhibitory properties, particularly against serine proteases and other nucleophilic enzymes.

  • Evaluation as a building block for pharmacologically active compounds.

  • Investigation of structure-activity relationships through systematic structural modifications.

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